5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile
Overview
Description
5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a methoxyphenyl group and a carbonitrile group
Mechanism of Action
Target of Action
The primary target of 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is the 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites rendered this enzyme a target for pharmacological research .
Mode of Action
The compound interacts with its target, ALOX15, by inhibiting its catalytic activity in a substrate-specific manner . This inhibition is allosteric, meaning it changes the enzyme’s structure and thus its functionality . The exact molecular basis for this allosteric inhibition remains unclear .
Biochemical Pathways
The affected pathway is the linoleate oxygenase activity of ALOX15 . The compound acts as a substrate-selective inhibitor of this pathway .
Pharmacokinetics
Similar compounds are known to be metabolized and excreted via multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion . Renal excretion also plays a role in the elimination of such compounds . The compound’s ADME properties and their impact on bioavailability remain to be investigated.
Result of Action
The result of the compound’s action is the inhibition of the linoleate oxygenase activity of ALOX15 . This leads to a reduction in the production of linoleic acid- and arachidonic acid-derived ALOX15 metabolites .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-(4-Hydroxyphenyl)-2H-1,2,3-triazole-4-carbonitrile.
Reduction: 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-amine.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to its triazole ring, which imparts distinct chemical properties compared to indole and imidazole derivatives. The presence of the carbonitrile group also adds to its reactivity and potential for further functionalization.
Biological Activity
5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This triazole derivative is noted for its diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₈N₄O
- CAS Number : 928206-95-5
- Molecular Weight : 188.20 g/mol
The compound features a triazole ring which is integral to its biological activity. The methoxy group on the phenyl ring enhances solubility and may influence the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
One of the notable activities of this compound is its ability to inhibit certain enzymes linked to disease processes:
- Acetylcholinesterase (AChE) Inhibition : Studies have demonstrated that derivatives of triazole compounds can act as potent inhibitors of AChE, which is relevant in the treatment of Alzheimer's disease. The inhibition constants (IC50) for related compounds have been reported as low as 0.13 µM, indicating strong potential for therapeutic applications .
- 15-Lipoxygenase (ALOX15) Inhibition : The compound has also been evaluated for its inhibitory effects on ALOX15, an enzyme implicated in inflammatory processes. Molecular docking studies suggest that this compound binds effectively within the enzyme's active site, potentially altering its activity and providing anti-inflammatory effects .
The mechanisms by which this compound exerts its biological effects include:
- Radical Scavenging : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals.
- Enzyme Binding : Structural studies indicate that the triazole ring fits well into enzyme active sites, facilitating competitive or non-competitive inhibition depending on the target enzyme.
- Cellular Protection : By reducing oxidative stress and inhibiting pro-inflammatory enzymes, this compound may protect cells from damage during pathological conditions.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Significant free radical scavenging | |
AChE Inhibition | IC50 = 0.13 µM | |
ALOX15 Inhibition | Effective binding observed |
Case Study: Neuroprotective Effects
In a recent study focusing on neuroprotection, this compound was shown to protect neuronal cells from hydrogen peroxide-induced toxicity. The compound's ability to inhibit AChE contributed to improved cell survival rates in vitro . These findings suggest potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2H-triazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c1-15-8-4-2-7(3-5-8)10-9(6-11)12-14-13-10/h2-5H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRXUZBXDSNCBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408097 | |
Record name | 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39807-65-3 | |
Record name | 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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